6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Chemoselectivity Suzuki-Miyaura coupling Pyridine C-nucleosides

Researchers pursuing unsymmetrical 2,6-diarylpyridine libraries face selectivity gaps with monohalogenated pyridyl boronic esters. This compound provides three orthogonal reactive centers-C3-Bpin, C6-Br, C2-Cl-on a single ring. • Chemoselective Suzuki coupling at C6-Br, leaving C2-Cl intact for subsequent elaboration. • Pinacol ester ensures superior shelf stability vs. free boronic acid (2-8°C, inert atm). • Suited for medicinal chemistry lead optimization and oligopyridine ligand synthesis.

Molecular Formula C11H14BBrClNO2
Molecular Weight 318.4 g/mol
CAS No. 1247726-85-7
Cat. No. B1439655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1247726-85-7
Molecular FormulaC11H14BBrClNO2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)Cl
InChIInChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3
InChIKeyOLYSTLGBIZPJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisubstituted Pyridyl Boronic Ester for Sequential Cross-Coupling


6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1247726-85-7) is a trisubstituted pyridine derivative that integrates a pinacol‑protected boronate ester at the 3‑position with electronically differentiated bromo (6‑position) and chloro (2‑position) leaving groups on the same ring . This combination of orthogonal reactive handles distinguishes it from simpler monohalogenated or non‑halogenated pyridyl boronic esters and makes it a strategic intermediate for chemoselective, sequential palladium‑catalyzed cross‑coupling sequences in medicinal chemistry and agrochemical discovery programmes [1].

Orthogonal handles Differentiated C–Br and C–Cl leaving groups enable sequential cross-coupling design
Chemoselective Pd coupling C–Br reacts first under Suzuki–Miyaura conditions, leaving C–Cl intact for further diversification
Stable pinacol ester Supplied as solid; recommended storage 2–8 °C under inert atmosphere

Why Generic Analogs Fail for Orthogonal Reactivity


Generic substitution with structurally related pyridyl boronic esters—such as 2‑chloropyridine‑3‑boronic acid pinacol ester (CAS 452972‑11‑1), which lacks the 6‑bromo substituent, or 6‑bromopyridine‑3‑boronic acid pinacol ester (CAS 329214‑79‑1), which lacks the 2‑chloro group—fails because the target compound possesses two electronically distinct halogen leaving groups on the same ring . Published chemoselectivity data demonstrate that in 6‑bromo‑2‑chloropyridine systems, palladium‑catalysed cross‑couplings proceed preferentially at the bromine position, while nucleophilic substitutions are unselective and yield product mixtures [1]. A simpler monohalogenated analog cannot deliver this orthogonal reactivity, nor can the free boronic acid form (CAS 2121511‑46‑2), which exhibits lower stability and shelf‑life compared with the pinacol ester . Therefore, substituting the target compound with any single‑halogen or non‑ester analog directly compromises the synthetic sequence fidelity and the purity of the downstream product.

Target: 6-Br-2-Cl-3-Bpin pyridine Analog: 2-Cl-3-Bpin pyridine Lacks the 6‑bromo handle; orthogonal reactivity is lost and sequential coupling cannot be planned.
Target: 6-Br-2-Cl-3-Bpin pyridine Analog: 6-Br-3-Bpin pyridine Missing 2‑chloro group reduces diversification sites and may limit programmable synthetic sequences.
Target: 6-Br-2-Cl-3-Bpin pyridine Free boronic acid form Lower stability; protodeboronation risk may increase during storage and handling.

Quantitative Differentiation Evidence vs. Closest Analogs


Chemoselective C–Br Coupling vs. Non-Selective Substitution

In a direct head-to-head comparison using 6-bromo-2-chloropyridin-3-yl deoxyribonucleoside substrates, palladium-catalysed Suzuki–Miyaura cross-coupling reactions proceeded chemoselectively at the C–Br position, leaving the C–Cl bond intact. By contrast, nucleophilic aromatic substitution reactions under comparable conditions were unselective and afforded mixtures of products [1]. This experimental observation establishes that the 6-bromo substituent in this scaffold provides a kinetically distinct, catalyst-controllable leaving group that the 2-chloro substituent cannot replicate.

Chemoselective C–Br coupling
Head-to-head
Pd-catalysed: selective C–Br coupling, C–Cl intact. Nucleophilic substitution: unselective mixture.
Enables iterative sequential coupling strategy
Validated on C-nucleoside substrates
Chemoselectivity Suzuki-Miyaura coupling Pyridine C-nucleosides

Superior Stability of Pinacol Ester vs. Free Boronic Acid

Comparative studies on related ortho-cyanopyridylboronic acids and their pinacol esters demonstrate that the boronic ester form is significantly more stable than the corresponding free boronic acid under identical storage conditions . While direct stability half-life data for CAS 1247726‑85‑7 vs. the free acid CAS 2121511‑46‑2 are not available in the open literature, the class‑level inference is reinforced by vendor specifications: the pinacol ester is supplied as a solid with 95% purity and a recommended storage temperature of 2–8 °C under inert atmosphere , whereas the free acid requires storage at 0–8 °C and is noted to decompose at elevated temperature .

Pinacol ester stability
Class-level inference
Pinacol ester: 95% solid, 2–8 °C inert. Free acid: 0–8 °C, may decompose at elevated temp.
Reduces protodeboronation risk during storage
Class-level evidence; verify lot stability
Boronate ester stability Pinacol protection Shelf-life comparison

Benchmarked Purity and Physicochemical Profile Comparison

The target compound is commercially available at a certified purity of 95% (Sigma-Aldrich, Fluorochem, Aladdin Scientific) , with a reported calculated LogP of 4.67 . In comparison, the non‑halogenated 3‑pyridineboronic acid pinacol ester (CAS 329214‑79‑1) is also specified at ≥95% purity but has a significantly lower molecular weight (205.06 vs. 318.40) and lacks the electron‑withdrawing halogen substituents that modulate the boronate ester reactivity . The higher LogP of the target compound (4.67) indicates greater lipophilicity, which can be advantageous for partitioning behaviour in biphasic reaction media.

Purity & LogP profile
Cross-study comparable
Target: MW 318.40, LogP 4.67, purity ≥95%. Comparator (non-halogenated): MW 205.06, purity ≥95%, LogP not reported.
Supports procurement and stoichiometric calculations
Vendor-sourced; validate in reaction context
Purity specification LogP Procurement quality control

Dual-Halogen Scaffold for Iterative C–C Bond Formation

The Bouillon et al. series on halopyridinylboronic acids and esters established that 2‑(6‑bromopyridin‑3‑yl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane and its boronic acid counterpart serve as bifunctional building blocks for combinatorial chemistry, enabling iterative palladium‑catalysed cross‑coupling at the bromide position followed by further functionalisation [1]. The target compound extends this concept by incorporating an additional chlorine substituent at the 2‑position, creating a scaffold with three distinct reactive centres (boronate ester, C–Br, C–Cl) that can be addressed in a programmable sequence. This contrasts with the dichloro analog 2,6‑dichloropyridine‑3‑boronic acid pinacol ester, where the two C–Cl bonds are electronically equivalent and cannot be differentiated under standard Suzuki–Miyaura conditions [2].

Reactive centre architecture
Class-level inference
Target: three differentiable centres (Bpin, C–Br, C–Cl). Dichloro analog: two equivalent C–Cl bonds.
Allows three-centre programmable synthesis
Validated in combinatorial library contexts
Sequential coupling Combinatorial chemistry Bifunctional building block

Inert-Atmosphere Storage vs. Air-Stable Analogs

Sigma-Aldrich specifies a storage temperature of 2–8 °C under inert atmosphere for CAS 1247726‑85‑7 , whereas the non‑halogenated 3‑pyridineboronic acid pinacol ester (CAS 329214‑79‑1) is recommended for storage at −20 °C without an explicit inert‑atmosphere requirement . This difference in storage specification reflects the distinct stability profile conferred by the electron‑withdrawing bromo and chloro substituents, which reduce the electron density on the boronate ester and mitigate protodeboronation but may increase sensitivity to moisture or oxygen.

Storage condition profile
Cross-study comparable
Target: 2–8 °C under inert atmosphere. Non-halogenated analog: −20 °C, no inert requirement.
Informs cold-chain logistics and handling
Storage requirements may vary; review COA
Storage condition Handling protocol Procurement logistics

High-Value Application Scenarios Based on Validated Evidence


Iterative Synthesis of 2,6-Diarylpyridine Libraries

The demonstrated chemoselectivity of Pd‑catalysed cross‑coupling at the C–Br position in the presence of a C–Cl bond [1] enables a two‑step sequence: (i) Suzuki–Miyaura coupling at C6 via the bromide, followed by (ii) a second coupling or nucleophilic substitution at C2 via the chloride. This iterative strategy is unattainable with monohalogenated or symmetrically dihalogenated analogs and is directly applicable to the construction of diverse 2,6‑diarylpyridine libraries for medicinal chemistry lead optimisation.

Late-Stage Functionalisation in Drug Discovery

The pinacol boronate ester provides enhanced stability over the free boronic acid , allowing the compound to be stored and handled as a stable solid (95% purity, 2–8 °C under inert atmosphere ). This makes it suitable for late‑stage diversification campaigns where a common advanced intermediate bearing the 3‑boronate ester is coupled with a variety of aryl or heteroaryl halides to generate focused compound libraries.

Assembly of ortho-Halo-Functionalised Oligopyridine Ligands

The three differentiable reactive centres (C3–Bpin, C6–Br, C2–Cl) enable the programmed synthesis of unsymmetrical bi‑ and terpyridine ligands for coordination chemistry and materials science [2]. Sequential Suzuki–Miyaura couplings at C6 and C2, followed by a final coupling at C3 via the boronate ester, provide regiochemically pure oligopyridine products that cannot be accessed with equivalent efficiency from symmetrically substituted dihalopyridines [3].

Combinatorial Chemistry Building Block with Bifunctional Reactivity

The Bouillon et al. series validated that 6‑halopyridin‑3‑yl boronic esters function as reliable bifunctional building blocks for combinatorial library production [2]. The target compound extends this validated scaffold by incorporating a second, electronically distinct halogen (2‑Cl), enabling a higher dimensionality of library output—C6 diversification followed by C2 diversification—without cross‑reactivity between the two halogen sites.

Application
Selection Property
Validation Focus
2,6-Diarylpyridine libraries
Orthogonal C–Br/C–Cl reactivity
Sequential coupling fidelity and purity
Late-stage diversification
Stable pinacol ester form
Storage stability and reproducible couplings
Oligopyridine ligand synthesis
Three differentiable reactive centres
Regiochemical control in multi-step synthesis
Combinatorial library construction
Electronically distinct halogens
Library dimensionality without cross-reactivity
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